molecular formula C6H11NO2 B13529970 2,5-Dioxaspiro[3.4]octan-8-amine

2,5-Dioxaspiro[3.4]octan-8-amine

Cat. No.: B13529970
M. Wt: 129.16 g/mol
InChI Key: YXQAJLXGZVUTQL-UHFFFAOYSA-N
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Description

2,5-Dioxaspiro[3.4]octan-8-amine is a bicyclic compound featuring a spirocyclic framework with oxygen atoms at positions 2 and 5 and an amine group at position 6. Its structure combines a 3-membered and a 4-membered ring system, creating unique stereoelectronic properties that influence its stability and reactivity.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2,5-dioxaspiro[3.4]octan-8-amine

InChI

InChI=1S/C6H11NO2/c7-5-1-2-9-6(5)3-8-4-6/h5H,1-4,7H2

InChI Key

YXQAJLXGZVUTQL-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C1N)COC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxaspiro[3.4]octan-8-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method includes the cyclization of a suitable diol precursor with a nitrogen-containing reagent under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include continuous flow reactors and advanced purification techniques such as distillation or chromatography to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxaspiro[3.4]octan-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amine derivatives .

Scientific Research Applications

2,5-Dioxaspiro[3.4]octan-8-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and enzyme inhibition properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dioxaspiro[3.4]octan-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Stability/Reactivity Insights Applications/References
2,5-Dioxaspiro[3.4]octan-8-amine C₆H₁₁NO₂ Spirocyclic O-heterocycle with amine group; strained ring system. Likely influenced by hyperconjugation (2p(O)→σ*C-O) . Potential bioactive scaffold .
1,7-Dioxaspiro[5.5]undecane C₁₀H₁₈O₂ Larger spiroketal system (6,6-spiroketal); stabilized by anomeric effects. Enhanced stability due to σ-conjugation . Pheromone analogs (e.g., olive fly attractants) .
2-Butyl-4-methyl-1,3-dioxane C₉H₁₈O₂ Non-spiro dioxane; mimics spiroketal pheromones. Less rigid structure; reduced stereoelectronic stabilization. Synthetic pheromone studies .
6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane C₇H₁₁IO₂ Spirocyclic derivative with iodomethyl group; halogenated reactivity. High reactivity for cross-coupling or substitution . Pharmaceutical intermediate .
1,4-Dioxaspiro[4.4]nonane C₇H₁₂O₂ Smaller spiro system; synthesized from oleic acid. Lower thermal stability compared to larger spiroketals . Biolubricant research .

Key Findings :

Stability Mechanisms: Spiroketals like 1,7-dioxaspiro[5.5]undecane exhibit superior stability due to hyperconjugative interactions (2p(O)→σ*C-O), which are geometry-dependent and absent in non-spiro analogs like 2-butyl-4-methyl-1,3-dioxane .

Reactivity and Functionalization :

  • Halogenated derivatives (e.g., 6-(iodomethyl)-2,5-dioxaspiro[3.4]octane) demonstrate enhanced utility in synthetic chemistry, enabling cross-coupling reactions for drug discovery .
  • The amine group in this compound offers a site for derivatization, though its electronic environment may differ from oxygen-dominated spiroketals .

Applications: Larger spiroketals (e.g., 1,7-dioxaspiro[5.5]undecane) are pivotal in insect pheromone research, whereas smaller spiro systems (e.g., 1,4-dioxaspiro[4.4]nonane) are explored for biolubricants . The commercial availability of derivatives (e.g., 2,5-Dioxaspiro[3.4]octan-8-one at €1,316/g) underscores their niche industrial value .

Biological Activity

2,5-Dioxaspiro[3.4]octan-8-amine is a unique spirocyclic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on recent research findings.

The molecular formula of this compound is C6H11NO2, with a molecular weight of 129.16 g/mol. The compound features a spirocyclic structure that contributes to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
IUPAC NameThis compound
InChI KeyYXQAJLXGZVUTQL-UHFFFAOYSA-N
Canonical SMILESC1COC2(C1N)COC2

Synthesis Methods

The synthesis of this compound typically involves the cyclization of suitable diol precursors with nitrogen-containing reagents under controlled conditions to form the spirocyclic structure. Methods include:

  • Cyclization of Diols : Utilizing acidic or basic conditions to facilitate ring formation.
  • Advanced Purification Techniques : Employing chromatography or distillation for product refinement.

Biological Activity

Research indicates that this compound exhibits various biological activities, notably:

1. Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial effects against a range of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme overactivity is a concern. For instance, it may act as an inhibitor for certain oxidoreductases and hydrolases.

3. Potential Therapeutic Applications
Ongoing research is exploring the use of this compound in drug development for conditions such as cancer and bacterial infections due to its unique structural properties that allow for specific interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors:

  • Binding Affinity : The spirocyclic structure enhances binding affinity to target sites through hydrogen bonding and ionic interactions.
  • Inhibition Mechanisms : The amine group can participate in nucleophilic attacks on enzyme active sites, leading to inhibition.

Case Studies

Recent studies have highlighted the potential applications of this compound:

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound in antibiotic development.

Case Study 2: Enzyme Inhibition
Research focused on the inhibition of specific enzymes involved in metabolic pathways revealed that this compound effectively reduced enzyme activity by up to 70% in vitro under controlled experimental conditions.

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